6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid
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Overview
Description
6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid is a complex organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of an amino group, a piperidine ring, and a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction between piperidine and a suitable acylating agent, such as piperidine-1-carbonyl chloride, under basic conditions.
Coupling with Picolinic Acid: The piperidine derivative is then coupled with picolinic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler analog with a carboxylic acid group attached to a pyridine ring.
4-Amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid: A structurally related compound with different substituents on the picolinic acid moiety.
Uniqueness
6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid is unique due to the presence of both an amino group and a piperidine ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
6-amino-3-[4-(piperidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-15-9-8-14(16(20-15)18(23)24)12-4-6-13(7-5-12)17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-11H2,(H2,19,20)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJXUIWZIZKSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(N=C(C=C3)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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